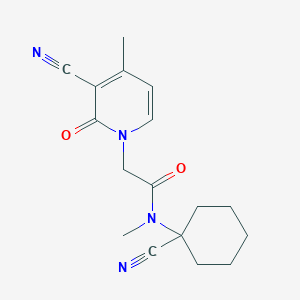
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H19F2N7O2 and its molecular weight is 403.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on compounds with similar structural motifs, such as antagonists for cannabinoid receptors, highlights the importance of molecular interaction studies. For example, conformational analysis and the development of unified pharmacophore models can help in understanding the steric and electrostatic requirements for binding to receptors. This is crucial for the design of new drugs with improved specificity and efficacy (Shim et al., 2002).
Synthesis and Antimicrobial Activities
The synthesis of novel derivatives, such as 1,2,4-triazole derivatives, and their evaluation for antimicrobial activities are significant areas of research. These studies contribute to the discovery of new antimicrobial agents that can address the challenge of antibiotic resistance (Bektaş et al., 2010).
In Vitro Cytotoxic Activity
Compounds incorporating similar structural features have been synthesized and screened for their in vitro cytotoxic activity against various cancer cell lines. This research is vital for identifying new therapeutic agents for cancer treatment. The study of apoptosis induction and tubulin polymerization inhibition is particularly relevant for understanding the mechanism of action of potential anticancer compounds (Manasa et al., 2020).
Novel Synthesis Approaches
The development of novel synthetic approaches for creating complex molecules is another critical area of application. Studies on the synthesis of derivatives and related compounds provide insights into new methods for constructing molecules with potential therapeutic applications. For instance, the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives showcases innovative approaches to generating bioactive molecules (Hote & Lokhande, 2014).
Antifungal and Anticonvulsant Activities
The exploration of novel compounds for antifungal and anticonvulsant activities is essential due to the continuous need for new drugs in these areas. Research on newly synthesized compounds and their biological activity assays contributes to the identification of candidates with potential therapeutic benefits (Rajasekaran et al., 2006).
Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N7O2/c1-11-17(12(2)29-22-11)18(28)26-7-5-25(6-8-26)10-16-21-23-24-27(16)13-3-4-14(19)15(20)9-13/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYSNZOXQNMKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
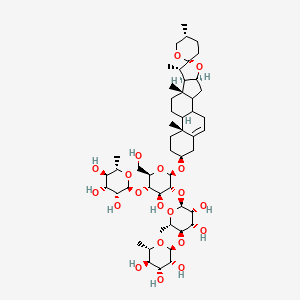
![N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2814953.png)
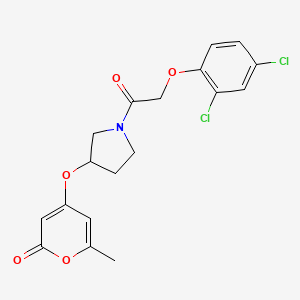

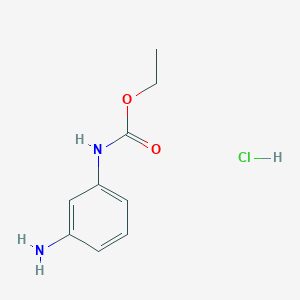
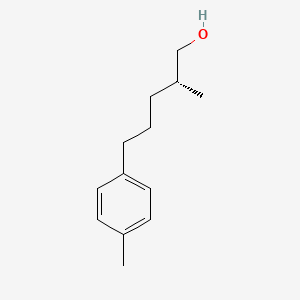

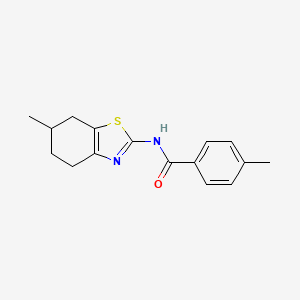

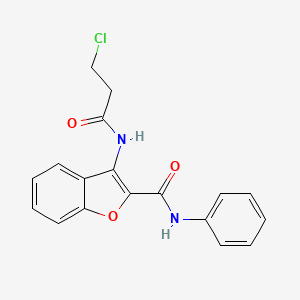

![Ethyl 5-(2,2-diphenylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2814968.png)
![N-[(4-methoxyphenyl)-[(2-phenylacetyl)amino]methyl]-2-phenylacetamide](/img/structure/B2814970.png)
